2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, a phenoxybenzyl group, and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the tetrahydroisoquinoline derivative.
Attachment of the Phenoxybenzyl Group: This step involves a nucleophilic substitution reaction where the phenoxybenzyl group is attached to the nitrogen atom of the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group or the phenoxybenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share a similar tetrahydroisoquinoline core and sulfonyl group but differ in their substituents.
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound has a similar sulfonyl group but a different core structure.
Uniqueness
2-[(4-methylphenyl)sulfonyl]-N-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C30H28N2O4S |
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Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C30H28N2O4S/c1-22-14-16-28(17-15-22)37(34,35)32-21-25-10-6-5-9-24(25)19-29(32)30(33)31-20-23-8-7-13-27(18-23)36-26-11-3-2-4-12-26/h2-18,29H,19-21H2,1H3,(H,31,33) |
InChI Key |
NGKSMDNFRDYZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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